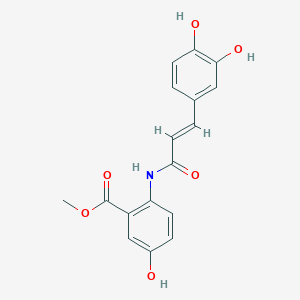

Avenanthramid-C-methylester

Übersicht

Beschreibung

Avenanthramide-C methyl ester is a synthetic derivative of avenanthramides, which are naturally occurring polyphenolic compounds found in oats. These compounds are known for their potent anti-inflammatory and antioxidant properties. Avenanthramide-C methyl ester, in particular, has garnered attention for its ability to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection .

Wissenschaftliche Forschungsanwendungen

Avenanthramid-C-methylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von polyphenolischen Estern in verschiedenen chemischen Reaktionen zu untersuchen.

Biologie: Forschungen haben gezeigt, dass es entzündungshemmende Signalwege modulieren kann, was es zu einem wertvollen Werkzeug bei der Untersuchung von Entzündungen und verwandten Erkrankungen macht.

Medizin: Aufgrund seiner entzündungshemmenden Eigenschaften wird es für potenzielle therapeutische Anwendungen bei Erkrankungen wie Atherosklerose und entzündlicher Darmerkrankung untersucht

Industrie: Es wird in der Formulierung von Hautpflegeprodukten verwendet, da es antioxidative Eigenschaften besitzt, die die Haut vor oxidativem Stress schützen.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Hemmung des NF-κB-Signalwegs aus. Es blockiert die Phosphorylierung von IκB-Kinase (IKK) und IκB, verhindert den Abbau von IκB und die anschließende Aktivierung von NF-κB. Diese Hemmung reduziert die Expression und Sekretion von proinflammatorischen Zytokinen wie Interleukin-6 (IL-6), Interleukin-8 (IL-8) und monocytenchemoattraktivem Protein-1 (MCP-1) in menschlichen Aortenendothelzellen .

Ähnliche Verbindungen:

Avenanthramid-A: Ein weiteres Derivat von Avenanthramiden mit ähnlichen entzündungshemmenden Eigenschaften.

Avenanthramid-B: Bekannt für seine antioxidative Aktivität.

Avenanthramid-D: Zeigt sowohl entzündungshemmende als auch antioxidative Wirkungen.

Vergleich: this compound ist einzigartig in seiner potenten Hemmung der NF-κB-Aktivierung im Vergleich zu anderen Avenanthramiden. Während alle Avenanthramide entzündungshemmende und antioxidative Eigenschaften besitzen, ist das Methylesterderivat besonders effektiv bei der Blockierung des NF-κB-Signalwegs, was es zu einer wertvollen Verbindung für die Forschung im Bereich von Entzündungen und Immunreaktionmodulation macht .

Wirkmechanismus

Target of Action

Avenanthramide-C methyl ester primarily targets NF-κB , a protein complex that controls the transcription of DNA, cytokine production, and cell survival . It also interacts with IKK and IκB , proteins involved in the activation of NF-κB .

Mode of Action

Avenanthramide-C methyl ester inhibits the activation of NF-κB by blocking the phosphorylation of IKK and IκB . This inhibition results in the suppression of pro-inflammatory factors .

Biochemical Pathways

The compound affects the NF-κB signaling pathway , which plays a crucial role in regulating immune responses. By inhibiting this pathway, Avenanthramide-C methyl ester can reduce inflammation and oxidative stress . Additionally, it has been found to activate the Nrf2/ARE pathway , which is involved in the cellular response to oxidative stress .

Result of Action

The inhibition of NF-κB activation by Avenanthramide-C methyl ester leads to a decrease in the secretion and expression of pro-inflammatory factors such as IL-6, IL-8, and MCP-1 . This results in an overall anti-inflammatory effect, which can be beneficial in conditions characterized by chronic inflammation.

Biochemische Analyse

Biochemical Properties

Avenanthramide-C methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly IKK and IκB . By inhibiting the phosphorylation of these biomolecules, Avenanthramide-C methyl ester effectively suppresses the activation of NF-κB, a protein complex that controls transcription of DNA and cytokine production .

Cellular Effects

The effects of Avenanthramide-C methyl ester on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the secretion of pro-inflammatory factors such as IL-6, IL-8, and MCP-1 in human aortic endothelial cells .

Molecular Mechanism

The molecular mechanism of Avenanthramide-C methyl ester involves its binding interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level by inhibiting the phosphorylation of IKK and IκB, thereby suppressing the activation of NF-κB .

Temporal Effects in Laboratory Settings

The effects of Avenanthramide-C methyl ester change over time in laboratory settings. While specific information on its stability, degradation, and long-term effects on cellular function is limited, it has been observed to have a dose-dependent inhibitory effect on the secretion and expression of IL-6, IL-8, and MCP-1 in human aortic endothelial cells .

Dosage Effects in Animal Models

In animal models, the effects of Avenanthramide-C methyl ester vary with different dosages. For instance, oral administration of Avenanthramide-C methyl ester (6 mg/kg per day) for 2 weeks in Alzheimer’s disease mice leads to improved recognition and spatial memory .

Transport and Distribution

It has been suggested that avenanthramides are transported across the cell wall .

Subcellular Localization

Given its role in inhibiting NF-κB activation, it is likely to be involved in nuclear signaling processes .

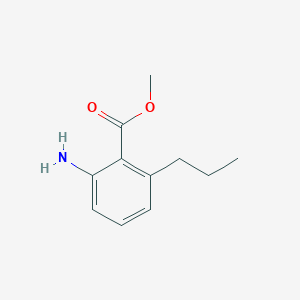

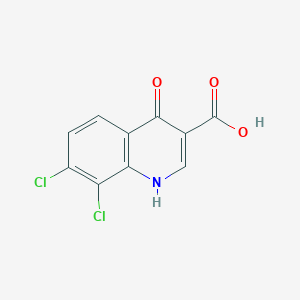

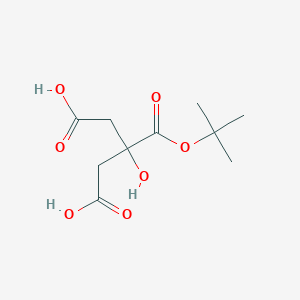

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Avenanthramid-C-methylester beinhaltet typischerweise die Veresterung von Avenanthramid-C. Eine gängige Methode beinhaltet die Reaktion von Avenanthramid-C mit Methanol in Gegenwart eines starken Säurekatalysators, wie z. B. Schwefelsäure, unter Rückflussbedingungen. Die Reaktion verläuft wie folgt:

Avenanthramide-C+MethanolH2SO4{_svg_3}Avenanthramide-C methyl ester+Water

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann ähnliche Veresterungsprozesse, jedoch in größerem Maßstab, beinhalten. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie verwendet, um das Endprodukt zu erhalten.

Arten von Reaktionen:

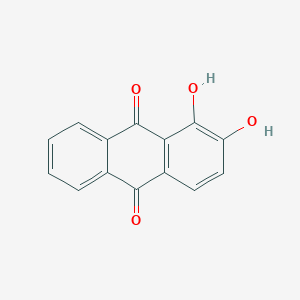

Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere an den phenolischen Hydroxylgruppen, was zur Bildung von Chinonen führt.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe im Ester abzielen und diese in einen Alkohol umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Estergruppe auftreten, wobei die Methoxygruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Ester, abhängig von dem verwendeten Nucleophil.

Vergleich Mit ähnlichen Verbindungen

Avenanthramide-A: Another derivative of avenanthramides with similar anti-inflammatory properties.

Avenanthramide-B: Known for its antioxidant activity.

Avenanthramide-D: Exhibits both anti-inflammatory and antioxidant effects.

Comparison: Avenanthramide-C methyl ester is unique in its potent inhibition of NF-κB activation compared to other avenanthramides. While all avenanthramides share anti-inflammatory and antioxidant properties, the methyl ester derivative is particularly effective in blocking the NF-κB pathway, making it a valuable compound for research focused on inflammation and immune response modulation .

Eigenschaften

IUPAC Name |

methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6/c1-24-17(23)12-9-11(19)4-5-13(12)18-16(22)7-3-10-2-6-14(20)15(21)8-10/h2-9,19-21H,1H3,(H,18,22)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZHCICFVDHVMC-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)NC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CC(=C1)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

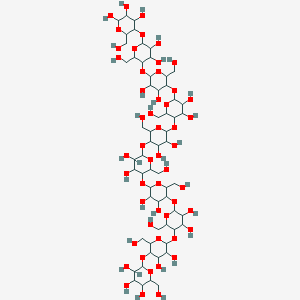

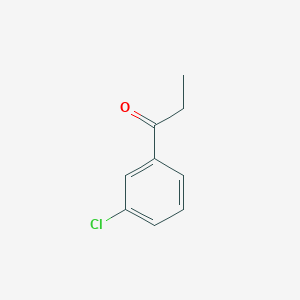

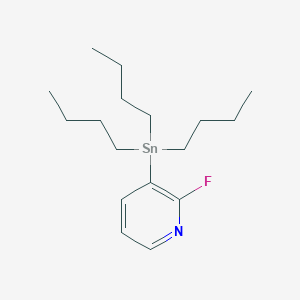

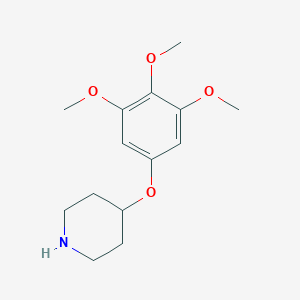

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

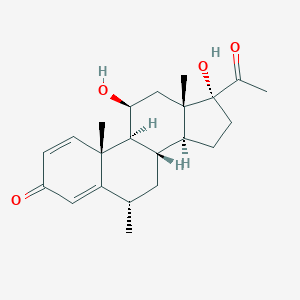

![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)